molecular formula C14H18N2O2 B12683228 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde CAS No. 85392-07-0

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde

Cat. No.: B12683228
CAS No.: 85392-07-0
M. Wt: 246.30 g/mol
InChI Key: INHPLXJZZJIRNN-UHFFFAOYSA-N
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Description

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is a complex organic compound that features a benzofuran ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar structures but different substituents on the benzofuran ring.

    Piperazine derivatives: Compounds with variations in the piperazine moiety.

Uniqueness

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is unique due to its specific combination of benzofuran and piperazine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

85392-07-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C14H18N2O2/c17-11-16-6-4-15(5-7-16)10-12-1-2-14-13(9-12)3-8-18-14/h1-2,9,11H,3-8,10H2

InChI Key

INHPLXJZZJIRNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C=O

Origin of Product

United States

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